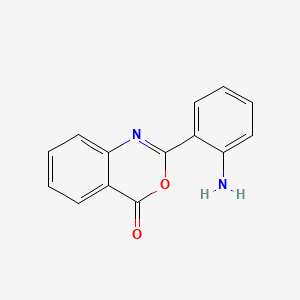

1,3-二氧代-2-丙基异吲哚啉-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

1,3-Dioxoisoindoline derivatives are synthesized through reactions involving organic CH acids and diiminoisoindoline (DII), resulting in compounds with intense π → π* transitions visible in the UV spectrum. These processes are essential for producing phthalocyanine and related macrocycles, demonstrating the compound's relevance in synthetic organic chemistry (Zatsikha et al., 2019).

Molecular Structure Analysis

The molecular structure of similar derivatives, such as organotin(IV) carboxylates, reveals complex formations like dimeric carboxylate tetraorganodistannoxane and dialkyltin carboxylate monomers. These structures participate in 1D, 2D, and 3D supramolecular organizations, facilitated by CH⋯O and π⋯π interactions, indicating the intricate molecular geometries that compounds like 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid might exhibit (Xiao et al., 2017).

Chemical Reactions and Properties

Compounds structurally related to 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid engage in a variety of chemical reactions. For instance, synthesis involving the condensation of carboxylic acids has led to the creation of complex integrin antagonists, showcasing the chemical versatility and reactivity of these compounds (Yong Deng et al., 2003).

Physical Properties Analysis

The synthesis and characterization of related compounds offer insights into their physical properties, including luminescent properties and potential for pharmaceutical application. The crystal structure analyses further contribute to understanding the solid-state properties of these compounds (Xiao et al., 2017).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity patterns, such as those seen in Knoevenagel condensation processes leading to novel isoquinoline derivatives. Such reactions highlight the compounds' capabilities to participate in complex chemical transformations, indicative of the rich chemical properties of 1,3-Dioxo-2-propylisoindoline-5-carboxylic acid and its derivatives (T. R. Kasturi et al., 1975).

科学研究应用

1. 有机锡羧酸盐中的合成和表征

1,3-二氧代-2-丙基异吲哚啉-5-羧酸已被用于有机锡羧酸盐的合成和表征。这些羧酸盐,包括具有六核笼结构的新型有机锡羧酸盐,展示了复杂的 3D 结构和潜在的抗肿瘤活性 (Xiao 等,2019)。

2. 在抗肿瘤剂合成中的作用

该化合物在抗肿瘤剂的合成中发挥着重要作用。例如,它的衍生物已被用于制造整联蛋白拮抗剂,表明其在开发新的治疗剂方面的潜力 (邓勇、沈毅、钟玉国,2003)。

3. 肝素酶的抑制

1,3-二氧代-2-丙基异吲哚啉-5-羧酸的衍生物已被确定为酶肝素酶的有效抑制剂。这种抑制活性与抗血管生成效应相关,并表明在癌症治疗中具有潜在的治疗应用 (Courtney 等,2004)。

4. 晶体结构分析

该化合物在晶体学研究中发挥了重要作用,有助于理解分子结构和稳定性。例如,已经研究了它与各种杂环化合物的盐,以了解构象异构体和特定的去质子化物种 (Barooah、Singh 和 Baruah,2008)。

5. 除草剂活性

1,3-二氧代-2-丙基异吲哚啉-5-羧酸衍生物已表现出除草剂活性,表明其在农业中的除草潜力。这些衍生物对杂草表现出特定的症状,例如叶片卷曲和坏死 (Huang 等,2009)。

6. 参与芳构化反应

该化合物已用于芳构化反应,例证了其在有机合成中的用途。此类反应在创建具有在各个领域具有潜在应用的多种分子结构方面很有价值 (Zubkov 等,2012)。

属性

IUPAC Name |

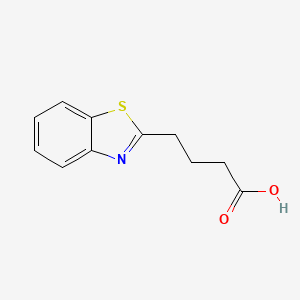

1,3-dioxo-2-propylisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h3-4,6H,2,5H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDWKPASIXUDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-2-propylisoindoline-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)